4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
Description
4-(1H-Benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a synthetic compound featuring a benzimidazole core linked to a piperazine-carboxamide scaffold. The benzimidazole moiety is a privileged structure in medicinal chemistry, known for its role in targeting enzymes and receptors due to its aromatic and hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c27-21(22-12-6-9-17-7-2-1-3-8-17)26-15-13-25(14-16-26)20-23-18-10-4-5-11-19(18)24-20/h1-5,7-8,10-11H,6,9,12-16H2,(H,22,27)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACLJTKLDNDLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperazine Derivatization: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate halide.
Coupling Reactions: The final step involves coupling the benzimidazole derivative with the piperazine derivative using coupling agents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and bases like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole or piperazine rings.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperazine-Carboxamide Derivatives
4-(1H-Benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (5d)
- Structural Difference : The 3-chlorophenyl group replaces the 3-phenylpropyl chain.
- Biological Activity : Exhibited moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 48.3 µM), with lower potency compared to thiourea analog 7b (IC₅₀ = 25.8 µM) .
- Mechanism : Induced apoptosis via caspase-3/7 activation, similar to the parent compound’s proposed mechanism .
4-(1H-Benzo[d]imidazol-2-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide (5e)
- Structural Difference : Substitution at the para position of the phenyl ring.
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-chlorobenzamide (1e)
Piperazine-Carbothioamide Analogs
4-(1H-Benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carbothioamide (4d)
- Structural Difference : Thiourea (-NH-CS-NH-) replaces the carboxamide (-NH-CO-NH-).
Non-Piperazine Benzimidazole Derivatives
4-(1H-Benzo[d]imidazol-2-yl)-furazan-3-amines (BIFAs)
- Structural Difference : A furazan ring replaces the piperazine-carboxamide.
- Biological Activity : Exhibited microtubule-destabilizing effects (IC₅₀ = 0.5–5 µM in HeLa cells), indicating a distinct mechanism compared to carboxamide derivatives .
Aromatic Amide-Substituted Benzimidazole-Chalcones
Structure-Activity Relationship (SAR) Analysis
Key SAR Observations:
Substituent Effects : Chlorophenyl groups (e.g., 5d) reduce potency compared to alkyl chains (e.g., 3-phenylpropyl), likely due to decreased lipophilicity and membrane penetration .
Linker Modifications : Thiourea (4d) and chalcone () derivatives shift mechanisms, underscoring the carboxamide’s role in apoptosis induction.
Scaffold Flexibility : The benzimidazole core tolerates diverse modifications (e.g., furazan in BIFAs) for multitarget applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
